1-(4-chlorobenzyl)-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole
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Overview
Description
1-[(4-CHLOROPHENYL)METHYL]-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with naphthalen-1-ol in the presence of a base to form the naphthalen-1-yloxymethyl intermediate. This intermediate is then reacted with 1H-1,3-benzodiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHYL]-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and naphthalen-1-yloxy moieties, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHYL]-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used. For example, in cancer research, it may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazole: Lacks the naphthalen-1-yloxymethyl group, resulting in different chemical properties and biological activities.
2-[(Naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole:
Uniqueness
1-[(4-CHLOROPHENYL)METHYL]-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of both the 4-chlorophenylmethyl and naphthalen-1-yloxymethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H19ClN2O |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-(naphthalen-1-yloxymethyl)benzimidazole |
InChI |
InChI=1S/C25H19ClN2O/c26-20-14-12-18(13-15-20)16-28-23-10-4-3-9-22(23)27-25(28)17-29-24-11-5-7-19-6-1-2-8-21(19)24/h1-15H,16-17H2 |
InChI Key |
SVUZSIRNBXPLHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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